REACTION_CXSMILES
|
C([O:5][C:6]1[CH:7]=[C:8]([C:12]2[C:13]3[CH2:26][CH2:25][N:24]([CH:27]=[O:28])[C:14]=3[N:15]=[C:16]([N:18]3[CH2:23][CH2:22][O:21][CH2:20][CH2:19]3)[N:17]=2)[CH:9]=[CH:10][CH:11]=1)(C)(C)C.FC(F)(F)C(O)=O>>[OH:5][C:6]1[CH:7]=[C:8]([C:12]2[C:13]3[CH2:26][CH2:25][N:24]([CH:27]=[O:28])[C:14]=3[N:15]=[C:16]([N:18]3[CH2:19][CH2:20][O:21][CH2:22][CH2:23]3)[N:17]=2)[CH:9]=[CH:10][CH:11]=1
|
Name
|
|
Quantity
|
5 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC=1C=C(C=CC1)C=1C2=C(N=C(N1)N1CCOCC1)N(CC2)C=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
ADDITION
|
Details
|
which was subsequently diluted with water (1 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3 ml×3)
|
Type
|
CONCENTRATION
|
Details
|
followed by concentration under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=CC1)C=1C2=C(N=C(N1)N1CCOCC1)N(CC2)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 mg | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 46.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |